molecular formula C11H18N2O2S2 B13079804 N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide

Cat. No.: B13079804
M. Wt: 274.4 g/mol
InChI Key: UBEIVCWJMLIKQA-UHFFFAOYSA-N
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Description

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring and sulfonamide group in this compound makes it a potential candidate for various pharmacological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with N-[(1-aminocyclohexyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclohexyl)methyl]-2,5-dichloro-thiophene-3-sulfonamide
  • N-[(1-aminocyclohexyl)methyl]-2-thiophenesulfonamide

Uniqueness

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the cyclohexyl group.

Properties

Molecular Formula

C11H18N2O2S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H18N2O2S2/c12-11(6-2-1-3-7-11)9-13-17(14,15)10-5-4-8-16-10/h4-5,8,13H,1-3,6-7,9,12H2

InChI Key

UBEIVCWJMLIKQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNS(=O)(=O)C2=CC=CS2)N

Origin of Product

United States

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